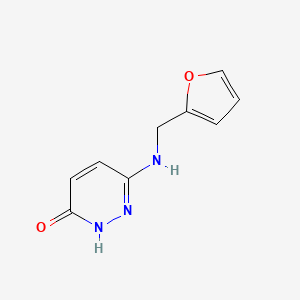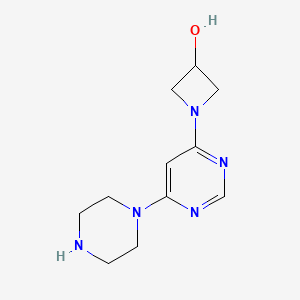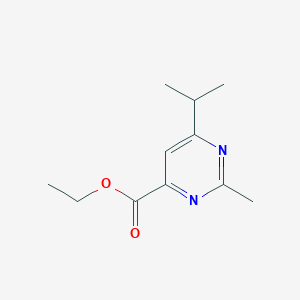![molecular formula C7H11F2N3 B1492258 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 2097978-06-6](/img/structure/B1492258.png)
3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine
Overview
Description
3-[1-(Difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine is a synthetic organic compound characterized by a difluoromethyl group attached to a pyrazole ring, connected to a propan-1-amine moiety. Its unique structure makes it of significant interest in various scientific fields, including medicinal chemistry, materials science, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine typically involves multi-step organic reactions. One of the common methods begins with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group and the propan-1-amine side chain. Reaction conditions generally include the use of bases such as potassium carbonate and solvents like dimethyl sulfoxide, conducted under an inert atmosphere to prevent unwanted reactions.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness. This can involve the use of automated reactors, continuous flow chemistry techniques, and robust purification methods such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. For instance, oxidation can lead to the formation of more complex derivatives, while reduction can simplify its structure.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often require controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products: Major products of these reactions can vary, ranging from simple altered pyrazole derivatives to more complex structures with additional functional groups.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound is used as an intermediate in the construction of more complex molecules, facilitating the creation of novel materials and drugs.
Biology and Medicine: In medicinal chemistry, 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine is explored for its potential as a pharmacophore, serving as a foundation for designing new therapeutic agents. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug discovery.
Industry: Industrial applications include its use in the development of new materials with specific properties, such as advanced polymers and catalysts.
Mechanism of Action
The mechanism of action often involves the interaction of the compound with specific enzymes or receptors, modulating their activity. This can be achieved through various pathways, including inhibition of enzyme activity or receptor binding, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Comparable compounds include those with pyrazole rings and difluoromethyl groups, such as 3-[1-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine and 3-[1-(chloromethyl)-1H-pyrazol-4-yl]propan-1-amine.
Uniqueness: What sets 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine apart is its particular combination of structural elements, which offers a unique set of chemical reactivities and biological interactions, potentially leading to novel applications and enhanced efficacy in scientific research and industrial processes.
Properties
IUPAC Name |
3-[1-(difluoromethyl)pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)12-5-6(4-11-12)2-1-3-10/h4-5,7H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVYYNLVRXNGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















